N-(4-acetylphenyl)-4-chloro-3-methyl-1,2-oxazole-5-carboxamide
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Overview
Description
N-(4-acetylphenyl)-4-chloro-3-methyl-1,2-oxazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of acetylphenyl, chloro, methyl, and oxazole groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-chloro-3-methyl-1,2-oxazole-5-carboxamide typically involves the reaction of 4-acetylphenylamine with 4-chloro-3-methyl-1,2-oxazole-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. Purification steps, including recrystallization and chromatography, are employed to isolate the compound from impurities.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-chloro-3-methyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N-(4-acetylphenyl)-4-chloro-3-methyl-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-chloro-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-N’-butylthiourea
- N-(4-acetylphenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide
- 1-(4-acetylphenyl)-3-alkylimidazolium salts
Uniqueness
N-(4-acetylphenyl)-4-chloro-3-methyl-1,2-oxazole-5-carboxamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its oxazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H11ClN2O3 |
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Molecular Weight |
278.69 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-chloro-3-methyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C13H11ClN2O3/c1-7-11(14)12(19-16-7)13(18)15-10-5-3-9(4-6-10)8(2)17/h3-6H,1-2H3,(H,15,18) |
InChI Key |
RHPXZRQSHQBFEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1Cl)C(=O)NC2=CC=C(C=C2)C(=O)C |
solubility |
6.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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